molecular formula C11H7ClN4O5 B11101862 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11101862
M. Wt: 310.65 g/mol
InChI Key: QYYINIIHVYAPKN-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a central barbituric acid core functionalized with a 2-chloro-4-nitroanilino substituent. This compound serves as a critical intermediate in the synthesis of 4(1H)-quinolone derivatives, which are known for their broad biological activities, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C11H7ClN4O5

Molecular Weight

310.65 g/mol

IUPAC Name

5-[(2-chloro-4-nitrophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7ClN4O5/c12-7-3-5(16(20)21)1-2-8(7)13-4-6-9(17)14-11(19)15-10(6)18/h1-4H,(H3,14,15,17,18,19)

InChI Key

QYYINIIHVYAPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=CC2=C(NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation : The pyrimidinetrione’s methylene group is deprotonated by a base (e.g., ionic liquids, sodium acetate), forming an enolate intermediate.

  • Nucleophilic Addition : The enolate attacks the electrophilic carbon of 2-chloro-4-nitroaniline’s amino group, forming a carbon-nitrogen bond.

  • Elimination : A water molecule is eliminated, resulting in the formation of the conjugated methylene bridge.

Optimized Conditions :

  • Catalyst : 1-Methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM]+[CF3COO]¯) enhances reaction efficiency at room temperature, achieving yields >85%.

  • Solvent : Ethanol or methanol under reflux (70–80°C) for 6–12 hours.

  • Molar Ratio : 1:1 stoichiometry between pyrimidinetrione and 2-chloro-4-nitroaniline.

Workup and Isolation

Post-reaction, the crude product is isolated via:

  • Precipitation : Cooling the reaction mixture induces crystallization.

  • Filtration : The precipitate is filtered and washed with cold ethanol to remove unreacted starting materials.

  • Recrystallization : Purification using a 2:1 petroleum ether:dichloromethane mixture yields a pure product with >95% HPLC purity.

Alternative Synthetic Approaches

Substitution-Chlorination Sequential Method

A patent-pending method (CN103554036B) describes a two-step route for analogous pyrimidines, adaptable to the target compound:

Step 1: Substitution Reaction
2-Methylthio-4-chloropyrimidine is treated with sodium hydroxide in methanol to replace the methylthio group with a methoxy group.

Step 2: Chlorination
The intermediate undergoes chlorination with sulfuryl chloride (SO2Cl2) in dichloromethane, replacing the methoxy group with chlorine.

Key Parameters :

  • Chlorination Reagent : SO2Cl2 (10 equivalents) at 0°C to room temperature.

  • Yield : 78–82% after column chromatography (silica gel, petroleum ether:dichloromethane).

Comparative Analysis of Methods

MethodCatalyst/SolventTemperatureYield (%)Purity (%)
Knoevenagel[MeOEtMIM]+[CF3COO]¯RT85–9095
Substitution-ChlorinationNaOH/MeOH, SO2Cl2/DCM0°C → RT78–8293

Advantages of Knoevenagel Route :

  • Fewer byproducts (e.g., disubstituted pyrimidines).

  • Scalable under mild conditions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (200–300 mesh) with petroleum ether:dichloromethane (2:1) effectively separates the product from unreacted aniline.

  • HPLC : Reverse-phase C18 columns confirm purity using acetonitrile:water (70:30) mobile phase.

Spectroscopic Data

  • 1H-NMR (DMSO-d6) : δ 8.25 (s, 1H, CH=N), 7.92 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1540 cm⁻¹ (NO2), 680 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an antimicrobial agent . Research indicates that compounds in this class exhibit various biological activities including:

  • Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.

Table 1 summarizes some key studies on the biological activities of related compounds:

Compound NameActivityReference
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrioneSedative effects
5-(2-Nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrioneAnti-inflammatory properties
PhenobarbitalAnticonvulsant

Agricultural Chemistry

The compound's unique structure allows for potential applications in agriculture as a pesticide or herbicide . Its ability to interact with specific biochemical pathways in plants can be exploited to develop new crop protection agents that are more effective and environmentally friendly.

Materials Science

In materials science, derivatives of pyrimidinetriones have been explored for their use as dyes and pigments due to their vibrant colors and stability under various conditions. The incorporation of halogenated groups like chlorine enhances their photostability and solubility in organic solvents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyrimidinetrione derivatives. Among them, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Research indicated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. Further investigation is required to elucidate its full mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis and repair processes, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinetrione derivatives exhibit diverse pharmacological and material science applications, modulated by substituents on the barbituric acid core. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives

Compound Name Substituents Molecular Weight Key Findings Applications/Activity
5-[(2-Chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione 2-chloro-4-nitroanilino Not reported Intermediate for quinolone synthesis; nitro group enhances electrophilicity Antimicrobial agent synthesis
5-(2-Furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound 2a) 2-furyl, phenyl 298.27 Ki = 14.6 µM; moderate inhibitor of AAC(6′)-Ib enzyme Antibiotic resistance modulation
5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-9) 3-chlorobenzylidene 280.67 Binding energy = -8.8 kcal/mol; stable complex with L-type calcium channels Antihypertensive agent development
5-(4-N,N-Dimethylaminobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (AB_1) 4-N,N-dimethylaminobenzylidene 261.27 UV peak at 450 nm (H-aggregate); excimer fluorescence at 620 nm Organic optoelectronics, photovoltaics
5-(9-Anthrylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione 9-anthrylmethylene 316.31 High molar mass (406.43 g/mol); extended π-conjugation Fluorescent probes, molecular sensors

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chloro-4-nitroanilino group enhances electrophilicity, favoring cyclization reactions in quinolone synthesis . In contrast, electron-donating groups like –N(CH₃)₂ (AB_1) promote intramolecular charge transfer (ICT), enabling H-aggregate formation for optoelectronic applications .

Biological Activity: Chlorinated derivatives (e.g., SR-9 and SR-10) exhibit superior binding to calcium channels compared to hydroxylated analogs (SR-5, SR-8), with binding energies ranging from -8.8 to -5.0 kcal/mol. This highlights the role of chloro substituents in stabilizing ligand-protein interactions . Furyl-substituted compounds (e.g., 2a and 2b) show moderate enzyme inhibition (Ki ~14–16 µM), suggesting their utility in countering aminoglycoside resistance .

Material Science Applications :

  • H-aggregates in AB1 and AB18 exhibit blue-shifted absorption (450 nm) and red-shifted fluorescence (610–620 nm), making them suitable for light-harvesting systems .
  • Anthrylmethylene derivatives demonstrate enhanced π-stacking due to bulky aromatic substituents, relevant for solid-state fluorescence .

Biological Activity

5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of pyrimidinetriones. Its unique structure includes a pyrimidine ring with a methylene bridge linked to a 2-chloro-4-nitroaniline moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H7ClN4O5
  • CAS Number : 310455-71-1
  • Structural Features : The compound features three carbonyl groups characteristic of pyrimidinetriones, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activities in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation and cancer proliferation.

Case Studies

A few notable studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations.
  • Investigation of Anticancer Properties :
    • Another research project assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa cells). The results showed dose-dependent inhibition of cell proliferation.
  • Anti-inflammatory Research :
    • A study conducted in vitro demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in stimulated macrophages.

Q & A

Q. What statistical methods address variability in experimental data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate confounding variables. For small datasets, use Bayesian inference to quantify uncertainty. Pre-register protocols to reduce bias in data collection .

Data Contradiction and Validation

Q. How to validate conflicting computational predictions of the compound’s reactivity?

  • Methodological Answer : Compare DFT (e.g., Gaussian), semi-empirical (e.g., PM6), and machine learning (e.g., Chemprop) results. Validate predictions experimentally via kinetic studies (e.g., Hammett plots) to measure substituent effects .

Q. What approaches confirm the identity of degradation products?

  • Methodological Answer : Use NMR-guided isolation followed by X-ray crystallography for unambiguous structural determination. Cross-reference fragmentation patterns in HRMS/MS with databases like mzCloud .

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